5-(o-Methoxyphenoxy)-4,6-dichloro-2-(4-pyridyl)pyrimidine
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Overview
Description
5-(o-Methoxyphenoxy)-4,6-dichloro-2-(4-pyridyl)pyrimidine is a heterocyclic compound that belongs to the pyrimidine family This compound is characterized by the presence of a pyrimidine ring substituted with a methoxyphenoxy group, two chlorine atoms, and a pyridyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(o-Methoxyphenoxy)-4,6-dichloro-2-(4-pyridyl)pyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloro-4,6-dichloropyrimidine, o-methoxyphenol, and 4-pyridylboronic acid.
Coupling Reaction: The first step involves the coupling of 2-chloro-4,6-dichloropyrimidine with o-methoxyphenol in the presence of a base, such as potassium carbonate, and a palladium catalyst. This reaction forms the intermediate 5-(o-Methoxyphenoxy)-4,6-dichloropyrimidine.
Suzuki Coupling: The intermediate is then subjected to a Suzuki coupling reaction with 4-pyridylboronic acid in the presence of a palladium catalyst and a base, such as sodium carbonate. This step results in the formation of the final product, this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and the processes are scaled up using industrial reactors and equipment. The use of continuous flow reactors and automated systems ensures efficient and consistent production.
Chemical Reactions Analysis
Types of Reactions
5-(o-Methoxyphenoxy)-4,6-dichloro-2-(4-pyridyl)pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the pyrimidine ring can be substituted with other nucleophiles, such as am
Properties
IUPAC Name |
4,6-dichloro-5-(2-methoxyphenoxy)-2-pyridin-4-ylpyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl2N3O2/c1-22-11-4-2-3-5-12(11)23-13-14(17)20-16(21-15(13)18)10-6-8-19-9-7-10/h2-9H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDFQMDWIFGNAGM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OC2=C(N=C(N=C2Cl)C3=CC=NC=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl2N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30457780 |
Source
|
Record name | 4,6-Dichloro-5-(2-methoxyphenoxy)-2-(pyridin-4-yl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30457780 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
150727-72-3 |
Source
|
Record name | 4,6-Dichloro-5-(2-methoxyphenoxy)-2-(pyridin-4-yl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30457780 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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